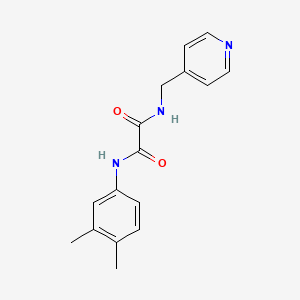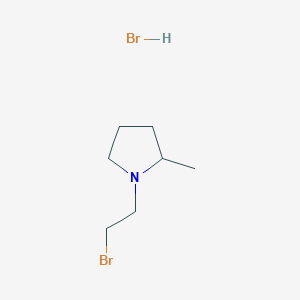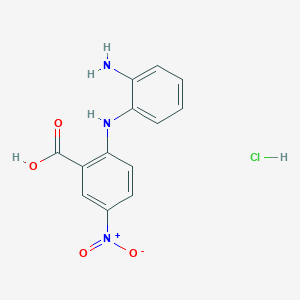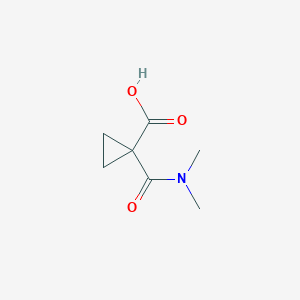
3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride” is a chemical compound with the molecular formula C10H14N2O2・2HCl . It has a molecular weight of 267.15 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-13-9-5-3-7-12-10 (9)8-4-2-6-11-8;;/h3,5,7-8,11H,2,4,6H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.15 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are widely utilized in medicinal chemistry to develop compounds for treating human diseases due to their efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. This review discusses bioactive molecules with pyrrolidine rings, highlighting the influence of steric factors on biological activity and the structure-activity relationship (SAR) of these compounds. The versatility of the pyrrolidine scaffold in drug design is emphasized, with examples of synthetic strategies and the significance of stereoisomers in determining biological profiles (Petri et al., 2021).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, related to pyridine structures, demonstrates versatility in kinase inhibitor design due to its ability to interact with kinases via multiple binding modes. This review covers patents from 2008 to the present, showcasing the scaffold's application across a broad range of kinase targets. The importance of pyrazolo[3,4-b]pyridine in medicinal chemistry, particularly for kinase inhibition, is highlighted, demonstrating its utility in achieving potent and selective inhibitors (Wenglowsky, 2013).
Medicinal Importance of Pyridine Derivatives
This review underscores the significance of pyridine and its derivatives in medicinal chemistry. Pyridine derivatives exhibit a variety of biological activities, with numerous compounds being clinically utilized. The review discusses the medicinal and non-medicinal applications of pyridine derivatives, showcasing their broad utility in modern medicinal practices (Altaf et al., 2015).
Safety and Hazards
The safety data sheet indicates that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention if necessary . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
3-methoxy-2-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-5-12-10(9)14-8-4-6-11-7-8;;/h2-3,5,8,11H,4,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXXPVQGBVBNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2928072.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)




